KIN59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C29H26N4O5 |

|---|---|

Poids moléculaire |

510.5 g/mol |

Nom IUPAC |

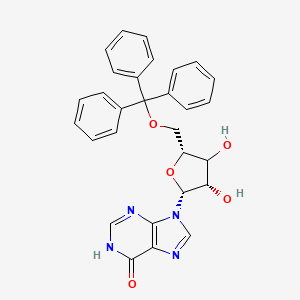

9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24?,25+,28-/m1/s1 |

Clé InChI |

YEPZMZDCXFRHCL-JYOIYRBNSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

KIN59: A Dual-Targeting Angiogenesis Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN59, chemically known as 5'-O-Tritylinosine, is a small molecule inhibitor with a multifaceted mechanism of action primarily targeting angiogenesis.[1][2] Initially identified as a potent, allosteric inhibitor of thymidine (B127349) phosphorylase (TPase), further research has revealed its significant activity as a fibroblast growth factor-2 (FGF2) antagonist.[2][3] This dual-targeting capability positions this compound as a compelling candidate for anti-cancer therapies by disrupting key pathways involved in tumor neovascularization and growth. This document provides an in-depth technical guide on the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and cellular consequences. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects through two primary mechanisms:

-

Allosteric Inhibition of Thymidine Phosphorylase (TPase): this compound acts as a non-competitive inhibitor of TPase, an enzyme identical to the angiogenic protein platelet-derived endothelial cell growth factor (PD-ECGF).[3] Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric site on the enzyme. This binding induces a conformational change that inhibits the enzyme's catalytic activity, thereby reducing its pro-angiogenic effects.[3] The 5'-O-trityl group of this compound is crucial for this inhibitory activity.[3]

-

Antagonism of Fibroblast Growth Factor-2 (FGF2) Signaling: this compound directly interferes with the FGF2 signaling pathway, a critical driver of angiogenesis. It inhibits the binding of FGF2 to its receptor, Fibroblast Growth Factor Receptor-1 (FGFR1).[2] This action prevents the formation of the productive heparan sulphate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, which is essential for receptor activation and downstream signaling.[2] Notably, this compound's inhibitory effect is specific to FGF2-mediated signaling, with no significant impact on Vascular Endothelial Growth Factor (VEGF)-stimulated biological responses.[2]

Impact on Cellular Signaling Pathways

The dual-target nature of this compound leads to the downstream inhibition of key pro-angiogenic and pro-survival signaling cascades.

-

Inhibition of FGFR1 Phosphorylation: By preventing FGF2 from binding to FGFR1, this compound abrogates the initial step of FGF2-mediated signal transduction: the autophosphorylation and activation of the receptor.[1][2]

-

Suppression of Akt Activation: A critical downstream effector of FGFR1 signaling is the serine/threonine kinase Akt, which plays a central role in cell survival and proliferation. This compound has been shown to inhibit the phosphorylation and activation of Akt in response to FGF2 stimulation.[1][2]

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: this compound inhibits the FGF2 signaling pathway by preventing FGF2 binding to FGFR1.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key IC50 values.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line / Enzyme | Stimulant | IC50 Value | Reference |

| Cell Proliferation | Bovine macrovascular endothelial GM7373 | FGF2 (30 ng/mL) | 5.8 µM | [1] |

| Cell Proliferation | Bovine macrovascular endothelial GM7373 | PBS (10%) | 63 µM | [1] |

| Enzyme Inhibition | Recombinant bacterial (E. coli) Thymidine Phosphorylase | - | 44 µM | [1][3] |

| Enzyme Inhibition | Human Thymidine Phosphorylase | - | 67 µM | [1][3] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Mice with subcutaneous tumors from FGF2-transformed endothelial cells | 15 mg/kg; s.c.; twice daily for 20 days | Significant inhibition of tumor growth and neovascularization | [1][2] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Thymidine Phosphorylase (TPase) Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of TPase.

-

Protocol:

-

Recombinant human or E. coli TPase is incubated with varying concentrations of this compound.

-

The substrate, thymidine, and a phosphate (B84403) donor are added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (e.g., thymine) is quantified, typically by spectrophotometry or HPLC.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.

-

-

Key Findings: this compound inhibits both bacterial and human TPase with IC50 values of 44 µM and 67 µM, respectively.[1][3] The inhibition is non-competitive with respect to both thymidine and phosphate, indicating an allosteric mechanism.[3]

Endothelial Cell Proliferation Assay

-

Objective: To assess the effect of this compound on FGF2-stimulated endothelial cell growth.

-

Protocol:

-

Bovine macrovascular endothelial GM7373 cells are seeded in multi-well plates and allowed to attach.

-

The cells are serum-starved to synchronize their cell cycle.

-

Cells are then treated with FGF2 (e.g., 30 ng/mL) in the presence of various concentrations of this compound for 24 hours.[1]

-

After the incubation period, the cells are trypsinized and counted using a cell counter.

-

The percentage of cell proliferation inhibition is calculated relative to control cells treated with FGF2 alone.

-

The IC50 value is determined from the dose-response curve.

-

-

Key Findings: this compound inhibits FGF2-induced proliferation of GM7373 cells in a dose-dependent manner with an IC50 of 5.8 µM.[1]

Western Blot Analysis of Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of FGFR1 and Akt.

-

Protocol:

-

FGFR1-overexpressing GM7373 cells are serum-starved and then pre-treated with this compound (e.g., 60 µM) for 30 minutes.[1]

-

The cells are then stimulated with FGF2 (e.g., 10 ng/mL) for a short period (e.g., 10 minutes).[1]

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1) and phosphorylated Akt (p-Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Total FGFR1 and Akt levels are also measured as loading controls.

-

-

Key Findings: this compound inhibits the FGF2-stimulated phosphorylation of both FGFR1 and Akt.[1]

The following diagram outlines the general workflow for these key experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

KIN59: A Dual-Action Inhibitor of Thymidine Phosphorylase and FGF2 Signaling for Anti-Angiogenic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KIN59, chemically known as 5'-O-trityl-inosine, is a novel small molecule inhibitor with a unique dual mechanism of action, targeting both thymidine (B127349) phosphorylase (TP) and fibroblast growth factor-2 (FGF2) signaling.[1][2] As a non-competitive, allosteric inhibitor of TP, this compound offers a distinct advantage over traditional active-site inhibitors.[1] Furthermore, its ability to antagonize FGF2-mediated angiogenesis positions it as a promising multi-targeted agent for cancer therapy.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine (B1678525) nucleoside salvage pathway.[1] Elevated levels of TP are observed in a wide variety of solid tumors and are often correlated with poor prognosis due to its role in promoting angiogenesis, tumor growth, and metastasis.[3][4][5] TP's enzymatic activity, which catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate, is crucial for its angiogenic properties. The inhibition of TP is therefore a compelling strategy in cancer drug development.[6]

This compound has emerged as a significant inhibitor of TP.[1] Unlike many other inhibitors that compete with the substrate at the active site, this compound binds to an allosteric site, inducing a conformational change that inhibits the enzyme's function.[1][7] This non-competitive mechanism may offer advantages in terms of specificity and overcoming resistance.

Adding to its therapeutic potential, this compound has been identified as a potent antagonist of Fibroblast Growth Factor-2 (FGF2), a major driver of angiogenesis.[2] this compound disrupts the FGF2 signaling cascade by inhibiting the binding of FGF2 to its receptor (FGFR1), thereby preventing downstream signaling events crucial for endothelial cell proliferation and survival.[2] This dual-action profile makes this compound a compelling candidate for further investigation and development as a multi-targeted anti-angiogenic drug.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against both thymidine phosphorylase and FGF2-mediated cellular processes.

| Target Enzyme/Process | Species/Cell Line | IC50 Value (µM) | Reference |

| Recombinant Thymidine Phosphorylase | E. coli | 44 | [1] |

| Recombinant Thymidine Phosphorylase | Human | 67 | [1] |

| FGF2-stimulated Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 5.8 | [8] |

| PBS-stimulated Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 63 | [8] |

Mechanism of Action

Allosteric Inhibition of Thymidine Phosphorylase

This compound acts as a non-competitive inhibitor of thymidine phosphorylase.[1] This means it does not compete with the natural substrates, thymidine or inorganic phosphate (B84403), for binding at the active site.[1] Instead, this compound binds to a distinct allosteric site on the enzyme.[1] Computational and mutagenesis studies have identified a plausible binding pocket for this compound in the vicinity of the Gly405-Val419 loop, approximately 11Å from the substrate-binding site.[9] The binding of this compound to this site is thought to induce a conformational change in the enzyme, which in turn inhibits its catalytic activity.[7] The integrity of this allosteric site, particularly the intricate hydrogen-bonding network involving Aspartic acid-203 (Asp203), is crucial for both efficient enzyme catalysis and the inhibitory effect of this compound.[5][9]

Figure 1: Allosteric inhibition of Thymidine Phosphorylase by this compound.

Antagonism of FGF2 Signaling

This compound exhibits a second, crucial anti-angiogenic mechanism by acting as a fibroblast growth factor-2 (FGF2) antagonist.[2] It directly interferes with the FGF2 signaling pathway, a key driver of endothelial cell proliferation and angiogenesis. This compound inhibits the binding of FGF2 to its high-affinity receptor, FGF receptor-1 (FGFR1).[2] This prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, a critical step for receptor activation.[2] Consequently, downstream signaling cascades, including the phosphorylation of Akt, are abrogated.[2] Notably, this compound's inhibitory effect is specific to FGF2-mediated signaling and does not affect VEGF-stimulated biological responses.[2]

Figure 2: this compound antagonism of the FGF2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Thymidine Phosphorylase Inhibition Assay

This protocol is for determining the IC50 value of this compound against recombinant human thymidine phosphorylase.

Materials:

-

Recombinant human thymidine phosphorylase (TPase)

-

Thymidine

-

Potassium phosphate buffer (pH 7.4)

-

Xanthine (B1682287) oxidase

-

Thymine

-

This compound

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, thymidine, and xanthine oxidase.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding TPase to each well.

-

Incubate the plate at 37°C.

-

The conversion of thymidine to thymine is coupled to the oxidation of xanthine, which can be monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Workflow for Thymidine Phosphorylase Inhibition Assay.

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to assess the anti-angiogenic activity of this compound.

Materials:

-

Fertilized chicken eggs

-

Gelatin sponges

-

Phosphate-buffered saline (PBS)

-

This compound

-

FGF2 or TPase (as angiogenic stimuli)

-

Stereomicroscope

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

On embryonic day 9, place a sterile gelatin sponge on the CAM.

-

Apply the test substance to the sponge. This can be this compound alone, an angiogenic stimulus (FGF2 or TPase) alone, or a combination of this compound and the angiogenic stimulus. Use PBS as a control.

-

Reseal the window and continue incubation for 48-72 hours.

-

Examine the CAM under a stereomicroscope and quantify the degree of angiogenesis by counting the number of blood vessels converging towards the sponge.

-

Compare the vascularization in the this compound-treated groups to the control and stimulus-only groups to determine the inhibitory effect.

Figure 4: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells stimulated with FGF2.

Materials:

-

Bovine macrovascular endothelial GM7373 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

FGF2

-

This compound

-

Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, BrdU)

Procedure:

-

Seed GM7373 cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycles.

-

Treat the cells with varying concentrations of this compound in the presence or absence of a stimulating agent like FGF2 (e.g., 30 ng/mL).

-

Incubate for 24-48 hours.

-

Quantify cell proliferation using a suitable method. For direct cell counting, trypsinize the cells and count them using a hemocytometer with Trypan Blue exclusion to assess viability. Alternatively, use a colorimetric assay like MTT or an incorporation assay like BrdU.

-

Calculate the percentage of proliferation relative to the FGF2-stimulated control and determine the IC50 value for this compound.

Western Blot Analysis of FGFR and Akt Phosphorylation

This protocol is for assessing the effect of this compound on the FGF2-induced phosphorylation of its receptor and downstream signaling molecules.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

FGF2

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FGFR1, anti-FGFR1, anti-phospho-Akt, anti-Akt, anti-GAPDH (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Culture endothelial cells to near confluence.

-

Pre-treat the cells with this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with FGF2 for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound represents a significant advancement in the development of thymidine phosphorylase inhibitors due to its unique allosteric mechanism of action. Its dual functionality as an FGF2 antagonist further enhances its therapeutic potential, offering a multi-pronged attack on tumor-induced angiogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the capabilities of this compound.

Future research should focus on in vivo efficacy studies in various cancer models to translate the promising in vitro and in ovo findings. Further elucidation of the precise molecular interactions at the allosteric binding site could aid in the design of even more potent and specific second-generation inhibitors. The exploration of this compound in combination with other chemotherapeutic agents or targeted therapies could also unveil synergistic effects and new avenues for cancer treatment. The continued investigation of this compound and similar dual-action inhibitors holds great promise for the future of anti-angiogenic therapy.

References

- 1. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5'-O-tritylinosine and analogues as allosteric inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

5'-O-Tritylinosine: A Dual-Role Molecule in Synthetic Chemistry and Cancer Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Tritylinosine is a chemically modified nucleoside that holds a significant position in both synthetic organic chemistry and the field of cancer biology. Its primary and long-established function is as a crucial building block in the automated solid-phase synthesis of oligonucleotides, where the trityl group serves as a protecting moiety for the 5'-hydroxyl group of inosine. This protection strategy is fundamental to achieving controlled, sequential addition of nucleotide units. More recently, 5'-O-Tritylinosine, under the identifier KIN59, has been characterized as a potent allosteric inhibitor of thymidine (B127349) phosphorylase (TPase), an enzyme implicated in angiogenesis and tumor progression. Furthermore, this compound exhibits anti-angiogenic properties through the inhibition of Fibroblast Growth Factor 2 (FGF2) signaling. This technical guide provides a comprehensive overview of the structure, synthesis, and dual functions of 5'-O-Tritylinosine, complete with detailed experimental protocols, quantitative data, and pathway diagrams to support researchers in its application.

Chemical Structure and Properties

5'-O-Tritylinosine is a derivative of the naturally occurring nucleoside inosine. The key structural feature is the presence of a triphenylmethyl (trityl) group covalently attached to the 5'-hydroxyl group of the ribose sugar.

-

IUPAC Name: 5'-O-(triphenylmethyl)inosine

-

Molecular Formula: C₂₉H₂₆N₄O₅

-

Molecular Weight: 510.54 g/mol

-

CAS Number: 4152-77-6

The bulky and lipophilic trityl group imparts specific chemical properties that are exploited in its synthetic applications. It renders the 5'-hydroxyl group unreactive to the conditions used during oligonucleotide synthesis, yet it can be selectively removed under mild acidic conditions to allow for the next nucleotide coupling step.

Function as a Protected Nucleoside in Oligonucleotide Synthesis

The primary application of 5'-O-Tritylinosine is in the chemical synthesis of oligonucleotides. The synthesis of DNA and RNA oligonucleotides is a stepwise process that requires the sequential addition of nucleotide monomers to a growing chain. To ensure the correct formation of phosphodiester bonds at the desired positions (typically between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next), all other reactive functional groups on the nucleoside must be temporarily blocked or "protected."

The trityl group on 5'-O-Tritylinosine serves as a robust protecting group for the 5'-hydroxyl function. Its steric bulk prevents unwanted side reactions at this position during the coupling of the 3'-phosphoramidite of the preceding nucleotide. The dimethoxytrityl (DMT) group, a derivative of the trityl group, is more commonly used in modern automated synthesis due to its increased acid lability, allowing for faster and milder deprotection.

Workflow of 5'-O-Tritylinosine in Automated Oligonucleotide Synthesis

The incorporation of a 5'-O-Tritylinosine moiety at the 5'-end of a synthetic oligonucleotide follows the standard phosphoramidite (B1245037) synthesis cycle.

KIN59: A Multi-Targeted Antagonist of Fibroblast Growth Factor 2 (FGF2) Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 5'-O-Tritylinosine (KIN59) is a small molecule initially identified as an allosteric inhibitor of thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis.[1][2][3] Subsequent research has revealed a significant and distinct activity of this compound as a potent antagonist of Fibroblast Growth Factor 2 (FGF2) signaling.[1] This dual-targeting capability positions this compound as a promising lead compound for the development of multi-targeted anti-angiogenic therapies in oncology. This document provides a comprehensive overview of the FGF2 antagonist activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of FGF2 Antagonism

This compound exerts its FGF2 antagonist activity by directly interfering with the formation of the essential signaling complex required for receptor activation.[1] The canonical activation of FGF signaling is initiated by the formation of a ternary complex consisting of the FGF2 ligand, its high-affinity tyrosine kinase receptor (FGFR), and a low-affinity heparan sulfate (B86663) proteoglycan (HSPG) co-receptor.[4] this compound has been shown to inhibit the binding of FGF2 to FGF receptor-1 (FGFR1), thereby preventing the formation of the productive HSPG/FGF2/FGFR1 ternary complex.[1][3] This blockade of receptor engagement effectively abrogates downstream signaling cascades, including FGFR activation and Akt signaling, leading to an inhibition of FGF2-induced cellular responses such as endothelial cell proliferation.[1][2] Notably, this compound's inhibitory action is specific to the FGF2 pathway, as it does not affect VEGF-stimulated biological responses.[1]

Quantitative Efficacy Data

The inhibitory potency of this compound on FGF2-mediated cellular proliferation has been quantified in vitro. The following table summarizes the key efficacy data for this compound.

| Assay Type | Cell Line | Stimulant | IC50 Value | Reference |

| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) | 5.8 µM | [2] |

| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 10% Fetal Bovine Serum (FBS) | 63 µM | [2][3] |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the FGF2 signaling pathway and the proposed mechanism of action for this compound.

Caption: Canonical FGF2 signaling pathway leading to downstream activation.

Caption: this compound inhibits FGF2 binding to FGFR1, blocking downstream signaling.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound's FGF2 antagonist activity are provided below.

Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to evaluate the effect of this compound on both developmental and induced angiogenesis.

References

- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

KIN59: A Multi-Targeted Inhibitor of Angiogenesis and Tumor Growth

An In-Depth Technical Guide on the Biological Effects of KIN59 on Cell Lines

This technical guide provides a comprehensive overview of the biological effects of this compound, a synthetic nucleoside analogue, with a particular focus on its anti-angiogenic and anti-tumor properties. This compound has been identified as a potent, multi-targeted inhibitor, primarily functioning as an antagonist of Fibroblast Growth Factor-2 (FGF2) signaling and an allosteric inhibitor of thymidine (B127349) phosphorylase.[1][2] This document details the molecular mechanisms of this compound, its impact on key cellular processes in various cell lines, and provides detailed experimental protocols for researchers in oncology and drug development.

Core Mechanism of Action: Dual Inhibition of Angiogenic Pathways

This compound exerts its biological effects through a dual mechanism, targeting two critical pathways involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

-

Inhibition of Thymidine Phosphorylase: this compound acts as an allosteric inhibitor of thymidine phosphorylase, an enzyme that promotes angiogenesis.[1][2]

-

Antagonism of FGF2 Signaling: Crucially, this compound inhibits the angiogenic response triggered by Fibroblast Growth Factor-2 (FGF2).[1][2] It achieves this by directly binding to the FGF2 receptor, FGFR1, thereby preventing the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex.[1][2] This blockade abrogates downstream signaling cascades, including the activation of Akt.[1][2]

Notably, this compound's inhibitory action is specific to the FGF2 pathway, as it does not affect the angiogenic response stimulated by Vascular Endothelial Growth Factor (VEGF).[1][2]

Data Summary: In Vitro and In Vivo Efficacy of this compound

The anti-angiogenic and anti-tumor effects of this compound have been quantified in a series of in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Endothelial Cell Proliferation and Signaling

| Cell Line | Assay | Treatment | Concentration of this compound | Result | Reference |

| GM7373 (Bovine Aortic Endothelial Cells) | Cell Proliferation | FGF2 (30 ng/mL) | 0 - 100 µM | Dose-dependent inhibition of FGF2-induced cell proliferation | [2] |

| GM7373 (Bovine Aortic Endothelial Cells) | Cell Proliferation | 10% Fetal Bovine Serum | 0 - 100 µM | No significant effect on serum-induced cell proliferation | [2] |

| Fetal Bovine Heart Endothelial Cells (FBHE) | FGF Receptor Activation | FGF2 (10 ng/mL) | 50 µM | Abrogation of FGF2-induced FGFR phosphorylation | [1] |

| Fetal Bovine Heart Endothelial Cells (FBHE) | Akt Signaling | FGF2 (10 ng/mL) | 50 µM | Abrogation of FGF2-induced Akt phosphorylation | [1] |

| Fetal Bovine Heart Endothelial Cells (FBHE) | VEGF Receptor Activation | VEGF (30 ng/mL) | 50 µM | No effect on VEGF-induced VEGFR2 phosphorylation | [1] |

| Fetal Bovine Heart Endothelial Cells (FBHE) | Akt Signaling | VEGF (30 ng/mL) | 50 µM | No effect on VEGF-induced Akt phosphorylation | [1] |

| HSPG-deficient FGFR1-transfected CHO cells | Cell Adhesion (HSPG/FGF2/FGFR1 complex formation) | FGF2 (30 ng/mL) | 0 - 50 µM | Dose-dependent inhibition of cell binding to wild-type CHO-K1 monolayers | [2] |

Table 2: In Vivo Effects of this compound on Angiogenesis and Tumor Growth

| Model | Assay | Treatment | Dosage | Result | Reference |

| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (Basal) | This compound | 125 nmol | Inhibition of endogenous angiogenesis | [2] |

| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (Thymidine Phosphorylase-induced) | This compound | 125 nmol | Abrogation of thymidine phosphorylase-induced angiogenesis | [2] |

| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (FGF2-induced) | This compound | 125 nmol | Inhibition of FGF2-induced angiogenesis | [2] |

| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (VEGF-induced) | This compound | 125 nmol | No inhibition of VEGF-induced angiogenesis | [2] |

| Immunodeficient Nude Mice | Subcutaneous Tumor Growth (FGF2-transformed endothelial cells) | Systemic administration of this compound | Not specified | Inhibition of tumor growth and neovascularization | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: this compound inhibits the FGF2 signaling pathway by blocking FGF2 binding to its receptor, FGFR1.

Caption: A typical experimental workflow to evaluate the biological effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Endothelial Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on endothelial cell growth induced by FGF2.

-

Cell Line: GM7373 bovine aortic endothelial cells.

-

Materials:

-

GM7373 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human FGF2

-

This compound

-

Trypsin-EDTA

-

Cell counter (e.g., Coulter counter)

-

24-well plates

-

-

Procedure:

-

Seed GM7373 cells in 24-well plates at a density of 5 x 104 cells per well in DMEM supplemented with 10% FBS.

-

After 24 hours, replace the medium with DMEM containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.

-

Treat the cells with 30 ng/mL of FGF2 in the presence or absence of varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). As a control, treat a set of cells with 10% FBS in the presence of this compound.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in a known volume of medium.

-

Count the cells using a cell counter.

-

Calculate the percentage of inhibition of cell proliferation relative to the FGF2-treated control without this compound.

-

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins like FGFR and Akt.

-

Cell Line: Fetal Bovine Heart Endothelial (FBHE) cells.

-

Materials:

-

FBHE cells

-

Serum-free medium

-

Recombinant human FGF2

-

Recombinant human VEGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p-FGFR1, anti-p-VEGFR2, anti-p-Akt, anti-FAK (as a loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Culture FBHE cells to near confluence and then serum-starve them overnight.

-

Pre-incubate the cells with 50 µM this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with either 10 ng/mL FGF2 or 30 ng/mL VEGF for 10 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 50 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

-

Normalize the phosphorylated protein levels to the loading control (FAK).

-

Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the effect of this compound on both basal and growth factor-induced angiogenesis.

-

Model: Fertilized chicken eggs.

-

Materials:

-

Fertilized chicken eggs

-

Gelatin sponges

-

Phosphate-Buffered Saline (PBS)

-

Thymidine phosphorylase

-

FGF2

-

VEGF

-

This compound

-

Vehicle control (e.g., 40% cremophor in PBS)

-

Stereomicroscope

-

-

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On day 3 of incubation, open a small window in the shell to expose the CAM.

-

On day 9, place gelatin sponges soaked with either PBS (for basal angiogenesis), 5 units of thymidine phosphorylase, 500 ng of FGF2, or 500 ng of VEGF onto the CAM.

-

For the treatment groups, co-administer 125 nmol of this compound or the vehicle control with the angiogenic factors.

-

Seal the windows and return the eggs to the incubator.

-

After 48 hours (on day 11), excise the sponges and the surrounding CAM.

-

Quantify the number of blood vessels converging towards the sponge under a stereomicroscope.

-

Histological examination (H&E staining) can also be performed to visualize blood vessel infiltration into the sponges.

-

Conclusion

This compound presents a promising profile as a multi-targeted anti-angiogenic agent. Its ability to specifically inhibit the FGF2 signaling pathway, in addition to its inhibitory effect on thymidine phosphorylase, provides a dual-pronged approach to block tumor-associated neovascularization. The data summarized herein demonstrates its efficacy in both in vitro and in vivo models, warranting further investigation as a potential therapeutic candidate for the treatment of solid tumors. The detailed protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and similar compounds.

References

An In-depth Technical Guide to the Analysis of the FGF2 Signaling Pathway and its Inhibition by KIN59

Introduction

KIN59 (5'-O-Tritylinosine) is a small molecule inhibitor with a dual mechanism of action that positions it as a compound of interest for anti-angiogenic and anti-cancer research. It functions as both an allosteric inhibitor of the enzyme thymidine (B127349) phosphorylase (TP) and as an antagonist of the fibroblast growth factor-2 (FGF2) signaling pathway. Dysregulation of both TP activity and FGF2 signaling is implicated in the progression of various solid tumors, primarily by promoting angiogenesis, cell proliferation, and survival.

This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, with a primary focus on the FGF2 pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for the compound's activity, and visualizations of the relevant molecular interactions and workflows.

Section 1: Thymidine Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) nucleoside metabolism, catalyzing the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[1][2] TP is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[3] Elevated expression of TP is observed in a wide range of solid tumors and is associated with increased tumor angiogenesis, growth, and metastasis.[1][2]

The angiogenic effect of TP is dependent on its enzymatic activity.[3] The product, 2-deoxy-D-ribose, is believed to mediate the downstream angiogenic and chemotactic activities, potentially through mechanisms involving oxidative stress.[4] this compound acts as an allosteric inhibitor of TP, thereby blocking its pro-angiogenic functions.[4][5]

Section 2: FGF2 Signaling Pathway and its Antagonism by this compound

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[6] The FGF family consists of 22 ligands that bind to four transmembrane receptor tyrosine kinases (FGFRs 1-4).[6] FGF2 is a potent pro-angiogenic member of this family.

Signaling Cascade:

-

Ligand Binding and Complex Formation: FGF2 binds to its cognate receptor, FGFR1, a process that is stabilized by heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction leads to the formation of a stable ternary complex.[7]

-

Receptor Dimerization and Activation: The formation of this complex induces dimerization of FGFR1, which in turn activates the intracellular tyrosine kinase domains.

-

Autophosphorylation: The activated kinase domains transphosphorylate each other on specific tyrosine residues.[6]

-

Downstream Signal Transduction: These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades:[6][8]

-

RAS-MAPK Pathway: Recruitment of adaptor proteins like FRS2, GRB2, and SOS activates RAS, which subsequently triggers the RAF-MEK-ERK phosphorylation cascade. Activated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation.[9]

-

PI3K-AKT Pathway: Activated FGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of AKT. The PI3K-AKT pathway is a key regulator of cell survival and apoptosis.[8]

-

This compound functions as an FGF2 antagonist by inhibiting the binding of FGF2 to FGFR1, thereby preventing the formation of the productive signaling complex and blocking downstream pathway activation.

Section 3: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Target / Cell Line | Assay Type | Condition | IC50 Value (µM) | Reference |

| Thymidine Phosphorylase (E. coli) | Biochemical | Recombinant enzyme | 44 | N/A |

| Thymidine Phosphorylase (Human) | Biochemical | Recombinant enzyme | 67 | N/A |

| GM7373 Endothelial Cells | Cell Proliferation | FGF2-stimulated | 5.8 | N/A |

| GM7373 Endothelial Cells | Cell Proliferation | PBS-stimulated | 63 | N/A |

| Ba/F3 (Tel-FGFR1 transformed) | Cell Proliferation | - | 1.5 | [10] |

Section 4: Experimental Protocols for Pathway Analysis

This section provides detailed methodologies for key experiments used to characterize the activity of FGF2 pathway inhibitors like this compound.

In Vitro Biochemical Assay: FGFR1 Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of purified FGFR1 by measuring the amount of ADP produced in the phosphorylation reaction.[11]

-

Materials:

-

Reagent Preparation:

-

1X Kinase Buffer: Dilute concentrated buffer stock (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[12]

-

Enzyme/Substrate Mix: Dilute FGFR1 enzyme and substrate to desired concentrations in 1X Kinase Buffer.

-

Inhibitor Dilutions: Perform serial dilutions of this compound in 1X Kinase Buffer containing DMSO (final DMSO concentration should be consistent across all wells, e.g., <1%).

-

-

Step-by-Step Procedure:

-

Add 1 µL of serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the FGFR1 enzyme/substrate mix to each well and mix gently.

-

Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., to a final concentration of 50 µM).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[13]

-

Cell-Based Assay: Cell Proliferation (MTT/WST-1)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of an inhibitor on cell proliferation.[10]

-

Materials:

-

Endothelial cells (e.g., GM7373) or cancer cell lines with active FGF signaling (e.g., SNU-16).[14]

-

Complete culture medium.

-

Serum-free or low-serum medium.

-

FGF2 ligand.

-

This compound or other test inhibitors.

-

MTT or WST-1 reagent.

-

Solubilization buffer (for MTT).

-

96-well cell culture plates.

-

Microplate spectrophotometer.

-

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[13]

-

Serum Starvation (Optional): To reduce basal signaling, replace the medium with low-serum (0.5%) or serum-free medium and incubate for 12-24 hours.[15]

-

Treatment: Prepare serial dilutions of this compound in low-serum medium, with or without a constant concentration of FGF2 (e.g., 30 ng/mL). Replace the medium in the wells with the treatment media. Include vehicle-only and FGF2-only controls.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).

-

Colorimetric Reaction: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: If using WST-1, shake the plate gently and measure the absorbance at 450 nm. If using MTT, add 100 µL of solubilization buffer, incubate overnight, and then measure absorbance at 570 nm.

-

Data Analysis: Normalize the absorbance data to the vehicle-treated control. Plot the percentage of cell viability/proliferation against the log of the inhibitor concentration to calculate the GI50 or IC50 value.[13]

-

Cell-Based Assay: Western Blot Analysis for Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in the FGF2 signaling cascade, such as p-FGFR1, p-Akt, and p-ERK.[15]

-

Materials:

-

Cell line of interest.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[17]

-

Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK.

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemiluminescence detector).

-

-

Step-by-Step Procedure:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve overnight. Pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with FGF2 (e.g., 10-30 ng/mL) for a short period (e.g., 15-30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[15]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and separate the proteins on an SDS-PAGE gel.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with a specific primary antibody overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

-

In Vivo Assay: Subcutaneous Xenograft Tumor Model

This model assesses the anti-tumor efficacy of an inhibitor in a living organism.[18][19]

-

Materials:

-

Immunocompromised mice (e.g., nu/nu nude mice).[20]

-

Tumor cells (e.g., FGF2-transformed endothelial cells or cancer cells with FGFR alterations).

-

Sterile PBS and Matrigel (optional).

-

This compound formulated for in vivo administration (e.g., subcutaneous injection).

-

Calipers for tumor measurement.

-

Anesthetic for animal procedures.

-

-

Step-by-Step Procedure:

-

Cell Preparation: Culture and harvest tumor cells. Resuspend the cells in sterile PBS, potentially mixed 1:1 with Matrigel, to a final concentration of ~5 x 10⁷ cells/mL.[21]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing ~5 x 10⁶ cells) into the flank of each mouse.[21]

-

Tumor Growth and Grouping: Monitor the mice until tumors become palpable and reach a predetermined size (e.g., 100-150 mm³). Randomize the animals into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg, subcutaneously, twice daily) and the vehicle control according to the planned schedule and route.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight and overall health.[21]

-

Endpoint and Analysis: At the end of the study (e.g., after 20 days or when tumors reach a maximum size), euthanize the animals. Excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67 or angiogenesis markers like CD31).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate anti-tumor efficacy.

-

This compound presents a compelling profile as a multi-targeted agent that disrupts key processes in tumor progression. By inhibiting thymidine phosphorylase and antagonizing the FGF2 signaling pathway, it effectively targets angiogenesis and cell proliferation. The methodologies outlined in this guide—from in vitro enzymatic and cell-based assays to in vivo tumor models—provide a robust framework for the comprehensive evaluation of this compound and other inhibitors targeting these critical cancer-related pathways. This integrated approach is essential for advancing promising compounds through the drug discovery and development pipeline.

References

- 1. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FGFR1 Kinase Enzyme System [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. benchchem.com [benchchem.com]

- 16. origene.com [origene.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. mdpi.com [mdpi.com]

- 19. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. veterinarypaper.com [veterinarypaper.com]

- 21. benchchem.com [benchchem.com]

The Discovery and Synthesis of 5'-O-Tritylinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Tritylinosine is a modified nucleoside that plays a significant role in synthetic organic chemistry and drug discovery. Its discovery and synthesis are rooted in the broader field of nucleoside chemistry, where the strategic protection of hydroxyl groups is paramount for achieving regioselectivity in chemical transformations. This technical guide provides an in-depth overview of the synthesis of 5'-O-Tritylinosine, including detailed experimental protocols, quantitative data, and characterization methods. The strategic importance of the trityl protecting group and its application in the synthesis of modified nucleosides for various research and therapeutic purposes will be discussed.

Introduction

The selective modification of nucleosides is a cornerstone of medicinal chemistry and molecular biology. The synthesis of analogues of naturally occurring nucleosides is a key strategy in the development of antiviral and anticancer agents. A common challenge in this field is the presence of multiple hydroxyl groups on the ribose sugar moiety, which necessitates the use of protecting groups to achieve selective reactions at a specific position. The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group that selectively reacts with the primary 5'-hydroxyl group of nucleosides due to steric hindrance. This selectivity makes it an invaluable tool in nucleoside chemistry.

The synthesis of 5'-O-Tritylinosine is a classic example of the application of this strategy. By protecting the 5'-hydroxyl group of inosine (B1671953), the 2'- and 3'-hydroxyl groups are available for subsequent chemical modifications, allowing for the synthesis of a wide range of inosine derivatives with potential therapeutic applications. For instance, 5'-O-trityl-inosine, also known as KIN59, has been identified as an allosteric inhibitor of thymidine (B127349) phosphorylase, an enzyme involved in pyrimidine (B1678525) nucleoside metabolism and angiogenesis.

Synthesis of 5'-O-Tritylinosine

The synthesis of 5'-O-Tritylinosine is typically achieved through the direct tritylation of inosine using trityl chloride in the presence of a base. A general and efficient method for the selective tritylation of the primary hydroxyl group of ribonucleosides involves the use of silver nitrate (B79036) as a catalyst. This method has been shown to provide good to excellent yields for various ribonucleosides.

Experimental Protocol

The following protocol is a general procedure for the selective 5'-O-tritylation of ribonucleosides and can be adapted for the synthesis of 5'-O-Tritylinosine.

Materials:

-

Inosine

-

Trityl chloride (Tr-Cl)

-

Silver nitrate (AgNO₃)

-

Anhydrous Pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform (B151607) and Ethyl Acetate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve inosine in a mixture of anhydrous THF and anhydrous DMF (e.g., 8:2 v/v).

-

Add silver nitrate (1.2 equivalents per equivalent of inosine) to the solution and stir until it is completely dissolved.

-

To the stirred solution, add trityl chloride (1.3 equivalents per equivalent of inosine) in one portion.

-

Allow the reaction mixture to stir at room temperature for approximately 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any solids.

-

The clear filtrate is then mixed with a 5% aqueous solution of sodium bicarbonate to prevent detritylation.

-

Extract the product into dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform and ethyl acetate) to afford 5'-O-Tritylinosine.

Quantitative Data

The yield of 5'-O-tritylated ribonucleosides can vary depending on the specific nucleoside and reaction conditions. For related ribonucleosides like adenosine (B11128) and guanosine, yields in the range of 40-85% have been reported using a similar silver nitrate-catalyzed method. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Nucleoside | Reported Yield (%) |

| Adenosine | ~80% |

| Guanosine | ~40-85% |

| Inosine | Expected in a similar range |

Table 1: Reported yields for the 5'-O-tritylation of various ribonucleosides using a silver nitrate-catalyzed method.

Characterization of 5'-O-Tritylinosine

The structural confirmation of the synthesized 5'-O-Tritylinosine is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For 5'-O-Tritylinosine, the NMR spectra would be expected to show characteristic signals for the inosine and trityl moieties.

-

¹H NMR: The spectrum would show signals corresponding to the protons of the hypoxanthine (B114508) base, the ribose sugar, and the aromatic protons of the trityl group. The successful tritylation at the 5'-position would lead to a characteristic upfield shift of the 5'-protons of the ribose ring.

-

¹³C NMR: The spectrum would display resonances for all the carbon atoms in the molecule, including the carbons of the hypoxanthine base, the ribose sugar, and the trityl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For 5'-O-Tritylinosine, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to obtain the mass-to-charge ratio (m/z) of the molecular ion.

Logical Workflow and Diagrams

Synthesis Workflow

The overall workflow for the synthesis and purification of 5'-O-Tritylinosine can be visualized as a series of sequential steps.

KIN59: A Dual-Targeting Angiogenesis Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KIN59, also known as 5'-O-tritylinosine, is a synthetic compound that has emerged as a promising multi-targeted agent in cancer research, primarily due to its potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. This compound exhibits a dual mechanism of action, uniquely positioning it as a valuable tool for investigating cancer biology and as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of this compound, its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-angiogenic effects through two distinct and synergistic mechanisms:

-

Allosteric Inhibition of Thymidine (B127349) Phosphorylase (TP): this compound is a non-competitive, allosteric inhibitor of thymidine phosphorylase (TP), an enzyme identical to platelet-derived endothelial cell growth factor (PD-ECGF).[1] Elevated levels of TP are found in a variety of solid tumors and are associated with increased angiogenesis and poor prognosis. This compound binds to a site distinct from the substrate-binding pocket, inducing a conformational change that inhibits the enzyme's activity.[1][2] This inhibition of TP's enzymatic activity is crucial for its anti-angiogenic effect.[3]

-

Antagonism of Fibroblast Growth Factor-2 (FGF2): this compound acts as a direct antagonist of Fibroblast Growth Factor-2 (FGF2), a potent pro-angiogenic growth factor.[4] It achieves this by inhibiting the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1).[4] This interference prevents the formation of the productive heparan sulphate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, a critical step for the activation of downstream signaling pathways that promote endothelial cell proliferation and survival.[4]

By targeting both the TP and FGF2 pathways, this compound effectively disrupts key processes in angiogenesis, leading to the inhibition of new blood vessel formation and subsequent suppression of tumor growth.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | Recombinant E. coli Thymidine Phosphorylase | 44 µM | [1] |

| IC50 | Human Thymidine Phosphorylase | 67 µM | [1] |

| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) | Dose-dependent | IC50 = 5.8 µM | |

| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 10% Fetal Bovine Serum | Dose-dependent | IC50 = 63 µM | |

| FGFR1 Phosphorylation | FGFR1-overexpressing GM7373 cells | FGF2 (10 ng/mL) | 60 µM | Inhibition of p-FGFR1 expression | |

| Akt Phosphorylation | FGFR1-overexpressing GM7373 cells | FGF2 (10 ng/mL) | 60 µM | Inhibition of p-Akt expression |

| Animal Model | Tumor Type | Treatment Regimen | Effect | Reference |

| Immunodeficient nude mice | Subcutaneous tumors from FGF2-transformed endothelial cells | 15 mg/kg this compound, administered subcutaneously twice daily | Significant inhibition of tumor growth and neovascularization |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to evaluate the pro- or anti-angiogenic potential of a substance.

Materials:

-

Fertilized chicken eggs (E6)

-

0.1% Benzalkonium Bromide

-

Sterile filter paper disks (5x5 mm)

-

This compound solution

-

Methanol (B129727):Acetone (1:1) fixing solution

-

Incubator (37.5°C, 85% humidity)

-

Ophthalmic forceps

-

Microscope

Procedure:

-

Clean fertilized E6 chicken embryos with 0.1% Benzalkonium Bromide and pre-incubate at 37.5°C in 85% humidity for 2 days.[5][6]

-

Create a small hole over the air sac on the larger side of the egg.

-

Carefully create a 1x1 cm window in the inner shell membrane to expose the CAM.[5]

-

Apply a sterilized filter paper disk loaded with the desired concentration of this compound (or control vehicle) onto the vascularized area of the CAM.[5]

-

Seal the window with sterile packing film and continue incubation for the desired period (e.g., 48-72 hours).

-

At the end of the incubation, fix the CAM by adding a 1:1 mixture of methanol and acetone.[5][6]

-

Excise the CAM, spread it on a glass slide, and examine it under a microscope.[5][6]

-

Quantify angiogenesis by counting the number of blood vessel branch points within the area of the filter paper disk.[5][6]

FGF2-Induced Endothelial Cell Proliferation Assay

This in vitro assay assesses the inhibitory effect of this compound on FGF2-stimulated endothelial cell growth.

Materials:

-

Bovine macrovascular endothelial cells (e.g., GM7373)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant FGF2

-

This compound solution

-

96-well plates

-

Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, BrdU)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed endothelial cells into 96-well plates at a desired density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Starve the cells in a serum-free or low-serum medium for 24 hours.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour) before stimulation.

-

Stimulate the cells with a specific concentration of FGF2 (e.g., 30 ng/mL). Include control wells with no FGF2 and/or no this compound.

-

Incubate for a specified period (e.g., 24-48 hours).

-

At the end of the incubation, quantify cell proliferation using a chosen method (e.g., cell counting with a hemocytometer, MTT assay, or BrdU incorporation).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis for p-FGFR1 and p-Akt

This technique is used to detect the phosphorylation status of FGFR1 and Akt, key proteins in the FGF2 signaling pathway.

Materials:

-

FGFR1-overexpressing endothelial cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-FGFR1, anti-p-Akt, anti-total FGFR1, anti-total Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and starve the cells as described in the proliferation assay protocol.

-

Pre-treat the cells with this compound (e.g., 60 µM) for a specified time.

-

Stimulate the cells with FGF2 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Subcutaneous Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

FGF2-transformed endothelial cells (or other tumor cell lines)

-

This compound solution for injection

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 15 mg/kg, subcutaneously, twice daily) or a vehicle control to the respective groups.

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for microvessel density).

-

Analyze the data to determine the effect of this compound on tumor growth.

Mandatory Visualization

Signaling Pathways

Caption: this compound's dual inhibitory mechanism on angiogenesis.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The antiproliferative effect of FGF2 in K-Ras-driven tumor cells involves modulation of rRNA and the nucleolus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PMC [pmc.ncbi.nlm.nih.gov]

KIN59: A Multi-Targeted Inhibitor of Angiogenesis

A Technical Whitepaper on the Antiangiogenic Properties and Mechanism of Action of 5'-O-Tritylinosine (KIN59)

This document provides a detailed technical overview of the antiangiogenic properties of this compound, a synthetic nucleoside analogue. It is intended for researchers, scientists, and professionals in drug development who are interested in novel antiangiogenic agents. This whitepaper synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of Angiogenic Pathways

This compound has been identified as a potent antiangiogenic compound with a multi-targeted mechanism of action.[1][2] Primarily known as an allosteric inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in angiogenesis, this compound also exhibits significant antagonistic activity against Fibroblast Growth Factor-2 (FGF2).[1][2] This dual-inhibitory function allows this compound to effectively abrogate angiogenesis induced by both TP and FGF2.[1][2] Notably, this compound's inhibitory effects are specific, as it does not impact angiogenesis stimulated by Vascular Endothelial Growth Factor (VEGF).[1][2]

The antiangiogenic activity of this compound is rooted in its ability to interfere with the FGF2 signaling cascade. It has been demonstrated that this compound inhibits the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1).[1][2] This action prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, a critical step for the activation of downstream signaling pathways that lead to endothelial cell proliferation and migration.[1][2] Consequently, this compound abrogates FGF2-induced endothelial cell proliferation, FGF receptor activation, and subsequent Akt signaling.[1][2]

Quantitative Data on the Antiangiogenic Efficacy of this compound

The antiangiogenic potential of this compound has been quantified in several key experimental models. The following tables summarize the significant findings.

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis (Blood Vessel Formation) | This compound (125 nmol) on FGF2-induced angiogenesis | Inhibition of neovascularization | [2] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis (Blood Vessel Formation) | This compound (125 nmol) on VEGF-induced angiogenesis | No inhibition of angiogenesis | [2] |

| In Vitro Endothelial Cell Proliferation Assay | Endothelial Cell Proliferation | This compound on FGF2-induced proliferation | Abrogation of proliferation | [1][2] |

| In Vivo Subcutaneous Tumor Model (FGF2-transformed endothelial cells in nude mice) | Tumor Growth and Neovascularization | Systemic administration of this compound | Inhibition of tumor growth and neovascularization | [1][2] |

| Immunohistochemical Analysis of Tumors | Laminin (B1169045) Expression (Basement membrane component) | This compound treatment | Downregulation of laminin expression | [1] |

| Immunohistochemical Analysis of Tumors | Avascular Tumor Core Size | This compound treatment | Significantly larger avascular core compared to vehicle-treated tumors | [3] |

| Immunohistochemical Analysis of Tumors | Microvessel Density (CD31 staining) | This compound treatment | Significant decrease in laminin expression | [3] |

Key Signaling Pathways Affected by this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antiangiogenic effects by targeting the FGF2 pathway.

Caption: this compound inhibits the binding of FGF2 to FGFR1, preventing the formation of the pro-angiogenic signaling complex.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to evaluate the antiangiogenic properties of this compound.

Chicken Chorioallantoic Membrane (CAM) Gelatin Sponge Assay

Objective: To assess the effect of this compound on in vivo angiogenesis.

Protocol:

-

Fertilized chicken eggs are incubated at 37°C.

-

On day 9 of development, a window is opened in the eggshell to expose the CAM.

-

Gelatin sponges containing either a pro-angiogenic factor (e.g., 500 ng FGF2 or 500 ng VEGF) or PBS (as a control) are placed on the CAM.

-

This compound (125 nmol in 10 µL) or a vehicle control (40% cremophor in PBS) is applied topically to the sponges.

-

After 48 hours of incubation, the sponges are processed for histological examination.

-

The number of blood vessels entering the sponge is quantified to determine the extent of angiogenesis.

Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of this compound on FGF2-induced endothelial cell proliferation.

Protocol:

-

Endothelial cells (e.g., GM7373 cells) are seeded in multi-well plates and allowed to attach.

-

The cells are then serum-starved to synchronize their cell cycle.

-

Cells are pre-treated with varying concentrations of this compound for a specified duration.

-

FGF2 (e.g., 10 ng/mL) is added to the wells to stimulate proliferation.

-

After an incubation period (e.g., 24-48 hours), cell proliferation is assessed using a standard method such as [³H]thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).

In Vivo Tumor Xenograft Model

Objective: To determine the anti-tumor and antiangiogenic efficacy of this compound in a living organism.

Protocol:

-

Immunodeficient mice (e.g., nude mice) are subcutaneously injected with FGF2-transformed endothelial cells to induce tumor formation.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives systemic administration of this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-